(3-((Pyridin-4-ylthio)methyl)phenyl)methanol
Overview
Description
(3-((Pyridin-4-ylthio)methyl)phenyl)methanol: is an organic compound with the molecular formula C13H13NOS . It features a phenyl ring substituted with a pyridin-4-ylthio group and a methanol group. This compound is of interest due to its unique structure, which allows for various applications in scientific research and industry .
Scientific Research Applications
Chemistry: (3-((Pyridin-4-ylthio)methyl)phenyl)methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Biochemical Pathways
Similar pyridine derivatives have been shown to exhibit antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in microorganisms .
Pharmacokinetics
Similar compounds have been shown to exhibit various pharmacokinetic properties, including absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion through the kidneys .
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity, suggesting that they may inhibit the growth of certain microorganisms .
Action Environment
The action, efficacy, and stability of (3-((Pyridin-4-ylthio)methyl)phenyl)methanol can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Similarly, the presence of other substances can affect the compound’s metabolism and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((Pyridin-4-ylthio)methyl)phenyl)methanol typically involves the reaction of 4-pyridinethiol with a benzyl halide derivative under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-pyridinethiol attacks the benzyl halide, resulting in the formation of the thioether linkage. The final step involves the reduction of the intermediate to yield the desired methanol derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-((Pyridin-4-ylthio)methyl)phenyl)methanol can undergo oxidation reactions, where the methanol group is oxidized to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The pyridin-4-ylthio group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the pyridin-4-ylthio group.
Comparison with Similar Compounds
- (3-((Pyridin-3-ylthio)methyl)phenyl)methanol
- (3-((Pyridin-2-ylthio)methyl)phenyl)methanol
- (3-((Pyridin-4-ylthio)ethyl)phenyl)methanol
Uniqueness: (3-((Pyridin-4-ylthio)methyl)phenyl)methanol is unique due to the position of the pyridin-4-ylthio group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical reactivity compared to its isomers.
Properties
IUPAC Name |
[3-(pyridin-4-ylsulfanylmethyl)phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c15-9-11-2-1-3-12(8-11)10-16-13-4-6-14-7-5-13/h1-8,15H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIDEDJMZMWOAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CSC2=CC=NC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10740107 | |
Record name | (3-{[(Pyridin-4-yl)sulfanyl]methyl}phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10740107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
811801-40-8 | |
Record name | (3-{[(Pyridin-4-yl)sulfanyl]methyl}phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10740107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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